2-[2-(4-chlorophenyl)ethylcarbamoyl]benzoic Acid
Description
2-[2-(4-Chlorophenyl)ethylcarbamoyl]benzoic Acid (CAS 881823-93-4) is a benzoic acid derivative featuring a carbamoyl group at the ortho position of the aromatic ring. The carbamoyl moiety is further substituted with a 2-(4-chlorophenyl)ethyl chain. Its molecular formula is C₁₅H₁₄ClNO₂, with a molecular weight of 283.73 g/mol. This compound is characterized by a hybrid structure combining a benzoic acid backbone with a chlorinated phenethylamine fragment, which may confer unique physicochemical and biological properties.
Properties
CAS No. |
646509-08-2 |
|---|---|
Molecular Formula |
C16H14ClNO3 |
Molecular Weight |
303.74 g/mol |
IUPAC Name |
2-[2-(4-chlorophenyl)ethylcarbamoyl]benzoic acid |
InChI |
InChI=1S/C16H14ClNO3/c17-12-7-5-11(6-8-12)9-10-18-15(19)13-3-1-2-4-14(13)16(20)21/h1-8H,9-10H2,(H,18,19)(H,20,21) |
InChI Key |
HFJCSZXFFXTZEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCC2=CC=C(C=C2)Cl)C(=O)O |
solubility |
43.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-chlorophenyl)ethylcarbamoyl]benzoic acid typically involves the reaction of 4-chlorophenylethylamine with phthalic anhydride. The reaction is carried out in the presence of a suitable solvent, such as toluene or xylene, and a catalyst, such as sulfuric acid or phosphoric acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-chlorophenyl)ethylcarbamoyl]benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoic acids or chlorophenyl derivatives.
Scientific Research Applications
2-[2-(4-chlorophenyl)ethylcarbamoyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating certain medical conditions.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-[2-(4-chlorophenyl)ethylcarbamoyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
Key structural analogs and their distinguishing features are summarized below:
Physicochemical Properties
- 2-[(4-Chlorophenyl)acetyl]benzoic Acid: Slightly soluble in DMSO and methanol . Av7: Methyl ester likely increases lipophilicity, reducing water solubility .
pKa :
Thermal Stability :
- 2-[(4-Chlorophenyl)acetyl]benzoic Acid : Melts at 137–141°C , suggesting moderate stability.
Biological Activity
2-[2-(4-chlorophenyl)ethylcarbamoyl]benzoic Acid is a synthetic organic compound characterized by its unique structure, which includes a benzoic acid moiety and a 4-chlorophenyl group. This compound has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and analgesic properties. Understanding its biological activity is crucial for potential therapeutic applications.
Chemical Structure and Properties
The compound can be classified as a carboxylic acid derivative due to the presence of the carboxylic acid functional group (-COOH) attached to a benzene ring. The structural formula can be represented as follows:
Key Structural Features:
- Carboxylic Acid Group : Essential for its biological activity.
- 4-Chlorophenyl Group : Influences the compound's reactivity and interaction with biological targets.
- Ethylcarbamoyl Moiety : Enhances its pharmacological profile.
Research indicates that this compound interacts with various biological macromolecules, including proteins and enzymes. These interactions are critical for understanding its mechanism of action, particularly in modulating inflammatory pathways and pain perception. The compound may inhibit enzymes involved in these processes, contributing to its anti-inflammatory effects.
Anti-inflammatory Properties
The compound has been studied extensively for its anti-inflammatory effects. In vitro studies demonstrate that it can reduce the production of pro-inflammatory cytokines, suggesting a potential role in managing conditions characterized by chronic inflammation.
Analgesic Effects
Analgesic activity has also been observed, with evidence indicating that the compound may modulate pain perception pathways. This is particularly relevant in conditions such as arthritis and other inflammatory disorders where pain management is crucial.
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound, highlighting its potential therapeutic applications:
- Study on Cytokine Production : A study reported that treatment with this compound significantly decreased levels of IL-6 and TNF-alpha in cell cultures exposed to inflammatory stimuli, indicating its effectiveness in modulating immune responses.
- Pain Model Studies : In animal models of pain, administration of the compound resulted in reduced pain scores compared to control groups, supporting its analgesic potential.
Comparative Analysis with Similar Compounds
To further understand its unique properties, a comparative analysis with structurally similar compounds is beneficial. The following table summarizes some related compounds and their biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Chlorobenzoic Acid | Chlorine substituent on benzoic acid | Moderate antibacterial activity |
| Phenylbutazone | A phenyl group with a butazone structure | Anti-inflammatory properties |
| N-(4-Chlorophenyl)acetamide | Acetamide derivative with a chlorophenyl group | Analgesic activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
